Sorafenib tosylate is the tosylate salt of sorafenib, a multi-kinase inhibitor that targets several receptor tyrosine kinases involved in tumor growth and angiogenesis. It is classified as an anticancer agent and is marketed under the brand name Nexavar® for the treatment of unresectable hepatocellular carcinoma and advanced renal cell carcinoma . The compound has the chemical formula and is known for its complex interactions with various biological pathways.
The synthesis of sorafenib tosylate involves the reaction of sorafenib free base with p-toluenesulphonic acid. The process typically follows these steps:
The molecular structure of sorafenib tosylate features several critical components:
Sorafenib tosylate participates in various chemical reactions primarily related to its interactions with biological targets:
The mechanism of action of sorafenib tosylate involves:
Sorafenib tosylate exhibits several notable physical and chemical properties:
Sorafenib tosylate has several important applications:
Sorafenib tosylate, marketed as Nexavar®, emerged from targeted drug discovery efforts by Bayer HealthCare Pharmaceuticals and Onyx Pharmaceuticals. Initial development utilized high-throughput screening of combinatorial chemistry libraries to identify compounds inhibiting Raf kinase, a key component of the MAPK pathway implicated in tumorigenesis. Structural optimization yielded sorafenib (BAY 43-9006), a bi-aryl urea derivative exhibiting potent multi-kinase inhibition [7] [10]. The compound’s tosylate salt form was selected to enhance physicochemical stability for oral administration [2].
The U.S. Food and Drug Administration granted initial approval for advanced renal cell carcinoma on December 20, 2005, based on the Phase III TARGET trial demonstrating significantly prolonged progression-free survival versus placebo (5.5 vs. 2.8 months; HR=0.44) [1] [6]. Subsequent approvals followed for unresectable hepatocellular carcinoma (November 2007) based on the SHARP trial (median overall survival: 10.7 vs. 7.9 months; HR=0.69) [3] [5], and radioactive iodine-refractory differentiated thyroid carcinoma (November 2013) based on the DECISION trial (progression-free survival: 10.8 vs. 5.8 months) [5] [10]. These milestones established sorafenib tosylate as a first-in-class multi-kinase inhibitor for multiple solid tumors.
Table 1: Key FDA Approvals for Sorafenib Tosylate
Indication | Approval Date | Basis (Clinical Trial) | Key Efficacy Outcome |
---|---|---|---|
Advanced Renal Cell Carcinoma | December 2005 | Phase III TARGET | Progression-free survival: 5.5 vs. 2.8 months |
Unresectable Hepatocellular Carcinoma | November 2007 | Phase III SHARP | Overall survival: 10.7 vs. 7.9 months |
Radioiodine-Refractory Thyroid Carcinoma | November 2013 | Phase III DECISION | Progression-free survival: 10.8 vs. 5.8 months |
Sorafenib tosylate has the chemical name N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea 4-methylbenzenesulfonate and molecular formula C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S. Its molecular weight is 637.03 g/mol [6] [9]. The compound exists as a white to off-white powder with three identified polymorphic forms (I, II, and III), differing in thermodynamic stability and melting points:
Polymorphism significantly impacts solubility, a critical factor given sorafenib’s classification as a Biopharmaceutics Classification System Class II drug (low solubility, high permeability). Form III demonstrates substantially higher solubility than Form I in phosphate buffer (pH 6.8) with 1.0% sodium dodecyl sulfate (1.805 ± 0.023 mg/mL vs. 0.051 ± 0.005 mg/mL), influencing dissolution kinetics and bioavailability [2]. Spectroscopic characterization via FT-IR and Raman spectroscopy, supported by density-functional theory calculations, enables distinct identification of polymorphs [2].
Table 2: Polymorph-Specific Solubility of Sorafenib Tosylate
Medium | Form I Solubility (mg/mL) | Form III Solubility (mg/mL) |
---|---|---|
0.1 N HCl + 1.0% SDS | 0.314 ± 0.006 | 1.103 ± 0.014 |
Acetate Buffer (pH 4.5) + 1.0% SDS | 2.404 ± 0.012 | 2.355 ± 0.009 |
Phosphate Buffer (pH 6.8) + 1.0% SDS | 0.051 ± 0.005 | 1.805 ± 0.023 |
SDS = Sodium dodecyl sulfate; Data from [2]
The compound is practically insoluble in aqueous solutions without surfactants but dissolves in dimethyl sulfoxide and dimethylformamide. Its log P value (∼3.8) reflects high lipophilicity, contributing to extensive plasma protein binding (99.5%) and a long elimination half-life (25–48 hours) [6] [9].
Sorafenib tosylate’s clinical utility stems from its dual inhibition of tumor proliferation and angiogenesis. It directly targets:
This multi-targeted profile translates into broad anticancer activity:
Table 3: Clinical Efficacy Across Approved Indications
Indication | Trial | Treatment Arm | Control Arm | Hazard Ratio (HR) |
---|---|---|---|---|
Hepatocellular Carcinoma | SHARP | Median OS: 10.7 mo | Median OS: 7.9 mo | HR=0.69 (p=0.0006) |
Renal Cell Carcinoma | TARGET | Median PFS: 5.5 mo | Median PFS: 2.8 mo | HR=0.44 (p<0.01) |
Differentiated Thyroid Cancer | DECISION | Median PFS: 10.8 mo | Median PFS: 5.8 mo | HR=0.59 (p<0.01) |
OS = Overall survival; PFS = Progression-free survival; Data from [3] [5] [6]
To overcome sorafenib’s moderate oral bioavailability (38–49%) and solubility limitations, nanotechnology-based delivery systems are under investigation. Solid self-nanoemulsifying drug delivery systems (S-SNEDDS) enhance solubility through lipid-based microemulsion formation, increasing bioavailability by 2.5-fold compared to conventional tablets in preclinical models [8]. Other innovations include mesoporous silica nanomatrices and polymeric micelles, which improve tumor targeting and antitumor efficacy while potentially mitigating resistance mechanisms [4] [8]. These advances underscore sorafenib tosylate’s evolving role as a cornerstone of molecularly targeted cancer therapy.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4